(2S)-(+)-Glycidyl tosylate
Overview
Description
(2S)-(+)-Glycidyl tosylate is an organic compound that belongs to the class of tosylates. Tosylates are derived from tosylic acid, a sulfonic acid, and are commonly used as leaving groups in various chemical reactions. This compound is specifically known for its role in nucleophilic substitution reactions due to its excellent leaving group properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2S)-(+)-Glycidyl tosylate can be synthesized through the esterification of (2S)-glycidol with p-toluenesulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base facilitating the removal of the hydrogen chloride byproduct.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control over reaction conditions, such as temperature and pressure, optimizing the production efficiency.
Chemical Reactions Analysis
Types of Reactions
(2S)-(+)-Glycidyl tosylate primarily undergoes nucleophilic substitution reactions. It can also participate in elimination reactions, where the tosylate group acts as a leaving group.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include halides, alkoxides, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Elimination Reactions: Strong bases like sodium hydride or potassium tert-butoxide are used to promote the elimination of the tosylate group, leading to the formation of alkenes.
Major Products Formed
Nucleophilic Substitution: The major products are substituted glycidyl compounds, where the nucleophile replaces the tosylate group.
Elimination Reactions: The major products are alkenes formed by the removal of the tosylate group and a hydrogen atom from an adjacent carbon.
Scientific Research Applications
(2S)-(+)-Glycidyl tosylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: It is utilized in the development of drug delivery systems, where its reactivity can be harnessed to attach therapeutic agents to carrier molecules.
Industry: It is employed in the production of polymers and resins, where it acts as a cross-linking agent to enhance material properties.
Mechanism of Action
The mechanism of action of (2S)-(+)-Glycidyl tosylate involves the nucleophilic attack on the electrophilic carbon atom of the glycidyl group. This attack leads to the displacement of the tosylate group, resulting in the formation of a new covalent bond. The molecular targets and pathways involved depend on the specific nucleophile and the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
(2S)-Glycidyl mesylate: Similar to (2S)-(+)-Glycidyl tosylate, but with a mesylate group instead of a tosylate group. It also serves as a good leaving group in nucleophilic substitution reactions.
(2S)-Glycidyl triflate: Contains a triflate group, which is an even better leaving group than tosylate, making it highly reactive in substitution reactions.
Uniqueness
This compound is unique due to its balance of reactivity and stability. While it is an excellent leaving group, it is not as reactive as triflates, making it more manageable in various synthetic applications. Its stereochemistry also adds to its uniqueness, as the (2S) configuration can influence the outcome of stereospecific reactions.
Properties
IUPAC Name |
[(2S)-oxiran-2-yl]methyl 4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4S/c1-8-2-4-10(5-3-8)15(11,12)14-7-9-6-13-9/h2-5,9H,6-7H2,1H3/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQXXYIGRPAZJC-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601029330 | |
Record name | (2S)-Glycidyl tosylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601029330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70987-78-9 | |
Record name | (S)-Glycidyl tosylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70987-78-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycidyl tosylate, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070987789 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2S)-Glycidyl tosylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601029330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oxiranemethanol, 4-methylbenzene-sulfonate, (S) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.608 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (2S)-(+)-Glycidyl p-Toluenesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GLYCIDYL TOSYLATE, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R5A4KBQ99 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Feasible Synthetic Routes
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